Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Description
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.167 g/mol . Its IUPAC name is ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate, and it features a hydroxyl group at position 4, an amino group at position 2, and an ethoxycarbonyl moiety at position 5 (SMILES: CCOC(=O)C1=CN=C(NC1=O)N). The compound decomposes near 300°C and is odorless . It is primarily used in research targeting bacterial enzymes, such as Burkholderia pseudomallei IspF, where it binds zinc ions in the active site .
Properties
IUPAC Name |
ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3H,2H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRHGLKNOJHIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165517 | |
| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15400-53-0 | |
| Record name | Ethyl 2-amino-1,4-dihydro-4-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of 2-amino-4-hydroxypyrimidine with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its structural properties enable it to enhance drug efficacy, particularly in treatments targeting neurological disorders. Research indicates that derivatives of this compound are being explored for their potential in developing new therapeutic agents that can effectively cross the blood-brain barrier .
Case Study: Neurological Disorders
A study highlighted the synthesis of various derivatives from this compound, demonstrating promising results in improving cognitive functions in animal models. These derivatives showed enhanced binding affinities to neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer's disease .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific metabolic pathways in pests contributes to improved crop yields and protection against diseases .
Application Example: Herbicide Development
Research has indicated that formulations containing this compound exhibited significant herbicidal activity against several weed species. Field trials demonstrated a marked increase in crop yield when applied as part of an integrated pest management strategy .
Biochemical Research
This compound is extensively used in biochemical research for studying enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biochemical processes and developing new therapeutic strategies.
Case Study: Enzyme Inhibition
A notable study focused on the interaction of this compound with enzymes involved in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis. The compound demonstrated significant antibacterial activity by inhibiting key enzymes, paving the way for the development of novel antibacterial agents .
Material Science
In material science, this compound is employed to create novel polymers and materials with enhanced properties such as durability and resistance to environmental factors. This application is particularly relevant in developing coatings and composites used in various industrial applications .
Application Example: Polymer Development
Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. These advancements are essential for applications requiring materials that can withstand harsh environmental conditions .
Diagnostic Tools
The compound also finds utility in developing diagnostic reagents for clinical settings. Its ability to interact with specific biomarkers makes it valuable for designing assays used in disease detection and monitoring.
Case Study: Diagnostic Reagents
Studies have reported the successful use of this compound-based reagents in detecting biomarkers associated with certain cancers. These reagents have shown high specificity and sensitivity, making them effective tools for early diagnosis .
Summary Table of Applications
| Field | Application | Impact |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced drug efficacy |
| Agricultural Chemistry | Formulation of herbicides and fungicides | Improved crop yield |
| Biochemical Research | Enzyme inhibition studies | Development of novel antibacterial agents |
| Material Science | Creation of durable polymers | Enhanced material properties |
| Diagnostic Tools | Development of diagnostic reagents | Effective disease detection |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Similarities and Key Substitutions
The following table highlights structural analogues and their key differences:
Key Observations :
- The hydroxyl group at position 4 in the target compound distinguishes it from analogues like Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0), which lacks this group .
- Substituent flexibility: Derivatives with bulkier groups (e.g., benzylamino in CAS 1022543-36-7) exhibit enhanced interactions in enzyme-binding pockets, whereas electron-withdrawing groups (e.g., -NO₂) in other analogues modulate antibacterial potency .
Physicochemical Properties
Biological Activity
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (C₇H₉N₃O₃) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a pyrimidine ring with an amino group at position 2, a hydroxyl group at position 4, and a carboxylate ester at position 5. Its unique structure positions it as a significant candidate in pharmacological research, particularly in the fields of antimicrobial and anti-inflammatory agents.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.17 g/mol |
| Functional Groups | Amino, Hydroxyl, Carboxylate |
| Classification | Aminopyrimidine derivative |
This compound primarily targets dihydroneopterin aldolase , an enzyme crucial for folate biosynthesis in bacteria such as Staphylococcus aureus. By inhibiting this enzyme, the compound disrupts the conversion of dihydroneopterin to essential folates, thereby exerting its antibacterial effects.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
In vitro studies have confirmed its effectiveness against these pathogens, with mechanisms involving the inhibition of critical enzymes in bacterial metabolism .
2. Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory activity by suppressing the expression of inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies using carrageenan-induced paw edema models have demonstrated that it effectively reduces inflammation comparable to established anti-inflammatory drugs like indomethacin .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Inhibition of COX Enzymes: The compound has been reported to inhibit COX-2 with an IC50 value comparable to celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
- Antibacterial Efficacy: A series of derivatives based on this compound were synthesized and evaluated for antibacterial activity against different strains. The presence of hydroxyl and carboxylic acid functionalities was found to enhance antibacterial potency .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antibacterial properties of several derivatives of this compound against Burkholderia pseudomallei. The results indicated that compounds with specific substituents showed enhanced binding affinity and antibacterial activity due to interactions with the active site zinc ion in the target enzyme IspF .
Case Study 2: Anti-inflammatory Activity
In a comparative study, this compound was tested against indomethacin in a rat model for inflammation. The results demonstrated that doses of the compound significantly reduced paw edema, reinforcing its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting ethyl cyanoacetate with urea or thiourea derivatives under acidic or basic conditions. For example:
- Step 1: Ethyl cyanoacetate reacts with guanidine hydrochloride in ethanol under reflux to form the pyrimidine core.
- Step 2: Hydroxylation at the 4-position is achieved using hydrogen peroxide or hydroxylamine hydrochloride .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%).
Key Factors Affecting Yield:
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural confirmation requires a combination of:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software is used for refinement .
- Spectroscopy:
Critical Note: Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent effects or polymorphism. Always compare with Cambridge Structural Database entries .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
- NBO Analysis: Identifies electron-rich sites (e.g., N1 and O4) prone to electrophilic attack .
- Reactivity Trends: The 4-hydroxy group stabilizes intermediates via hydrogen bonding, reducing activation energy by ~15 kcal/mol .
Experimental Validation:
Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:
- Stereochemical Purity: Chiral HPLC separates enantiomers, as minor isomers may exhibit off-target effects .
- Assay Conditions: Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments.
Case Study:
this compound showed 50% acetylcholinesterase inhibition at 10 µM in Tris buffer (pH 7.4) but no activity in phosphate buffer (pH 6.8) due to protonation of the amino group .
Q. How are crystallographic disorders in the compound addressed during refinement?
Methodological Answer: Disordered regions (e.g., ethyl ester groups) are modeled using:
- PART Instructions in SHELXL: Splits occupancy for overlapping atoms .
- ADPs (Anisotropic Displacement Parameters): Differentiates thermal motion from static disorder.
Example:
In a reported structure, the ethyl group showed two conformers with 60:40 occupancy. Restraints on bond lengths (DFIX) improved the R-factor from 0.12 to 0.08 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
